molecular formula C24H18BrClN2O B11252809 (2-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(2-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B11252809
M. Wt: 465.8 g/mol
InChI Key: HREMJODCIVNZHO-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of bromobenzoyl and chlorophenyl groups attached to a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common method is the Fischer Indole Synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the bromobenzoyl and chlorophenyl groups at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of metal catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its specific combination of bromobenzoyl and chlorophenyl groups attached to a pyridoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H18BrClN2O

Molecular Weight

465.8 g/mol

IUPAC Name

(2-bromophenyl)-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C24H18BrClN2O/c25-20-7-3-1-6-19(20)24(29)28-14-13-18-17-5-2-4-8-21(17)27-22(18)23(28)15-9-11-16(26)12-10-15/h1-12,23,27H,13-14H2

InChI Key

HREMJODCIVNZHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5Br

Origin of Product

United States

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